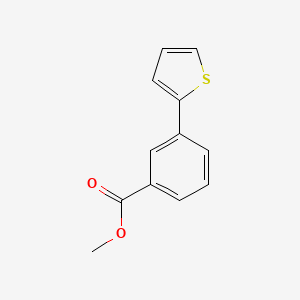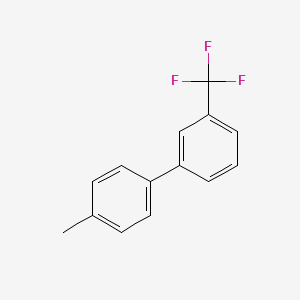
4-Methyl-3'-trifluoromethylbiphenyl
描述
4-Methyl-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3 It is characterized by the presence of a methyl group at the 4-position and a trifluoromethyl group at the 3’-position on a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of 4-Methyl-3’-trifluoromethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-Methyl-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Biphenyl ketones, carboxylic acids.
Reduction: Methyl-substituted biphenyls.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
4-Methyl-3’-trifluoromethylbiphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
作用机制
The mechanism of action of 4-Methyl-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
相似化合物的比较
4-Methylbiphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3’-Trifluoromethylbiphenyl: Lacks the methyl group, affecting its reactivity and applications.
4-Methyl-4’-trifluoromethylbiphenyl: Has both substituents on the same ring, leading to distinct steric and electronic effects
Uniqueness: 4-Methyl-3’-trifluoromethylbiphenyl is unique due to the specific positioning of the methyl and trifluoromethyl groups, which confer unique steric and electronic properties.
属性
IUPAC Name |
1-methyl-4-[3-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15,16)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZGIRUSWOYMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Styryl-1H-benzo[d][1,2,3]triazole](/img/structure/B7763056.png)

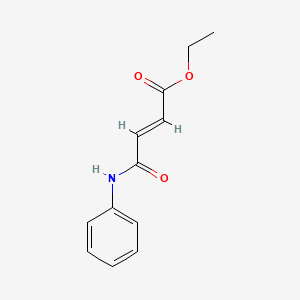
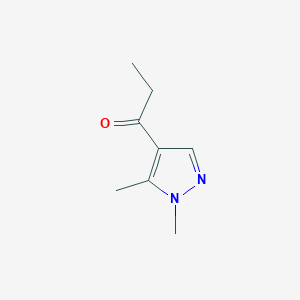
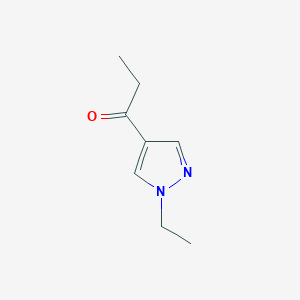
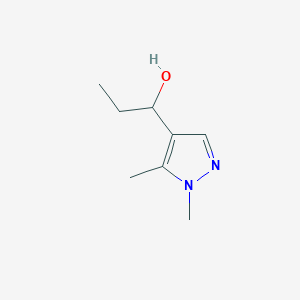
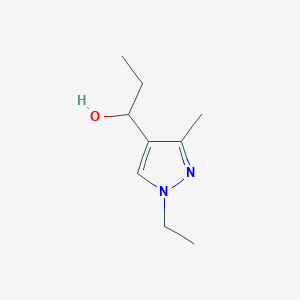
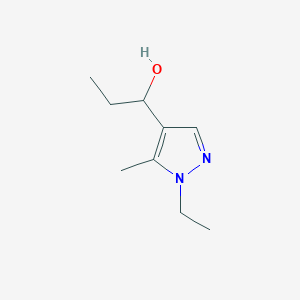
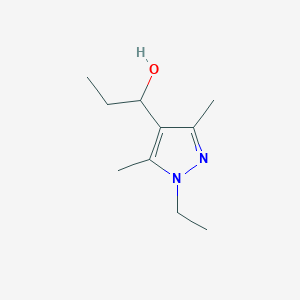
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7763134.png)
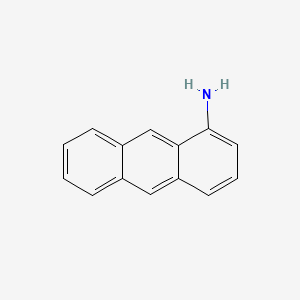
![Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763145.png)
![Methyl 2'-acetyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763147.png)
